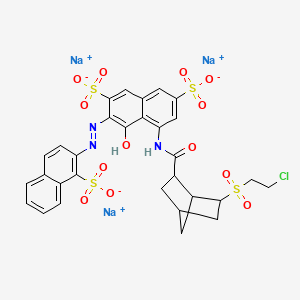
Trisodium 5-(((6-((2-chloroethyl)sulphonyl)bicyclo(2.2.1)hept-2-yl)carbonyl)amino)-4-hydroxy-3-((1-sulphonato-2-naphthyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-759-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 288-759-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical reactions .
Industrial Production Methods: In industrial settings, the production of EINECS 288-759-6 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The industrial production methods are optimized to minimize waste and reduce production costs while maintaining high-quality standards .
Chemical Reactions Analysis
Types of Reactions: EINECS 288-759-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 288-759-6 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 288-759-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
EINECS 288-759-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various commercial products, including polymers, coatings, and specialty chemicals .
Mechanism of Action
The mechanism of action of EINECS 288-759-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds: EINECS 288-759-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups that contribute to their chemical behavior and applications .
Uniqueness: What sets EINECS 288-759-6 apart from similar compounds is its unique combination of properties, such as reactivity, stability, and specificity. These properties make it particularly valuable in certain applications where other compounds may not perform as effectively .
Conclusion
EINECS 288-759-6 is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications highlight its utility and potential for further research and development.
Properties
CAS No. |
85895-84-7 |
|---|---|
Molecular Formula |
C30H25ClN3Na3O13S4 |
Molecular Weight |
868.2 g/mol |
IUPAC Name |
trisodium;5-[[6-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl]amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H28ClN3O13S4.3Na/c31-7-8-48(37,38)24-11-15-9-20(24)21(10-15)30(36)32-23-14-18(49(39,40)41)12-17-13-25(50(42,43)44)27(28(35)26(17)23)34-33-22-6-5-16-3-1-2-4-19(16)29(22)51(45,46)47;;;/h1-6,12-15,20-21,24,35H,7-11H2,(H,32,36)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
AZIQXBPCSNEHHL-UHFFFAOYSA-K |
Canonical SMILES |
C1C2CC(C1C(C2)S(=O)(=O)CCCl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C6=CC=CC=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


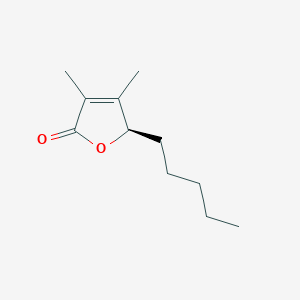

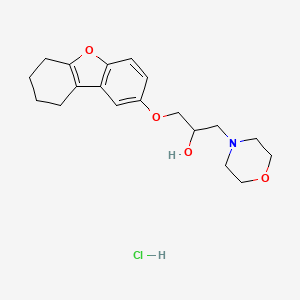
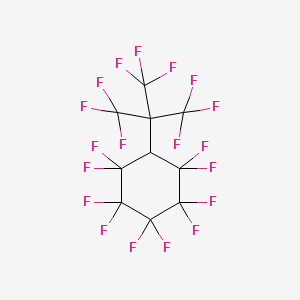
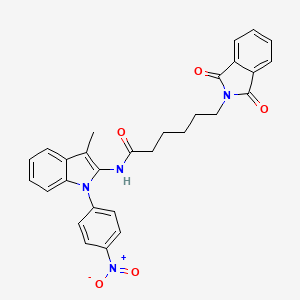

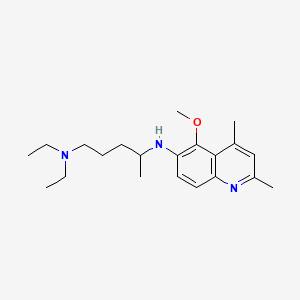
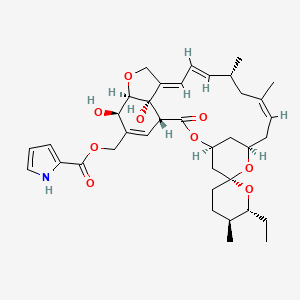

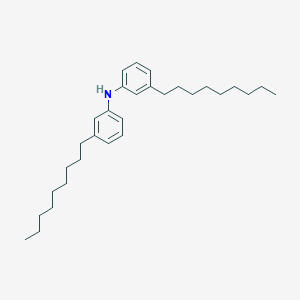
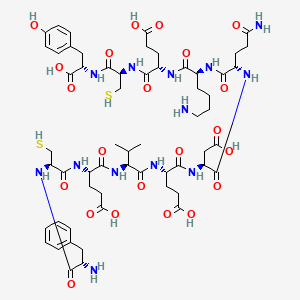
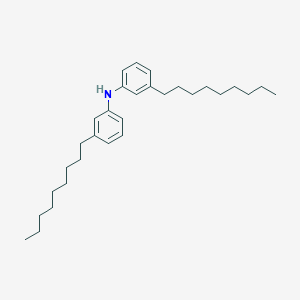
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

